molecular formula C23H24N8O B269726 4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Katalognummer B269726
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: MFZFJAFAQDGHBA-CYVLTUHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine, commonly known as MITA, is a novel triazine compound that has been extensively studied for its potential use in scientific research. MITA is a small molecule inhibitor that has shown promising results in various biological assays, making it a potential candidate for the development of innovative therapeutic agents.

Wirkmechanismus

The mechanism of action of MITA involves the inhibition of several kinases, including AKT and ERK. MITA has been shown to bind to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. This inhibition of kinase activity leads to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects
MITA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MITA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, MITA has been shown to enhance the immune response, making it a potential candidate for immunotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MITA is its ability to selectively inhibit kinases involved in cancer cell proliferation and survival. This selectivity makes it a potentially safer alternative to traditional chemotherapy drugs, which often have significant side effects. However, one limitation of MITA is its poor solubility in aqueous solutions, which can limit its effectiveness in certain biological assays.

Zukünftige Richtungen

There are several potential future directions for the study of MITA. One potential direction is the development of novel therapeutic agents based on MITA. Several derivatives of MITA have been synthesized and tested for their biological activity, and further optimization of these compounds could lead to the development of more effective cancer treatments. Additionally, the study of the immune-modulating effects of MITA could lead to the development of new immunotherapeutic agents. Finally, the study of the structure-activity relationship of MITA could provide insights into the design of more selective kinase inhibitors.

Synthesemethoden

The synthesis of MITA involves the reaction of 2-methylindole with hydrazine hydrate to form 2-(2-methylindol-3-yl)hydrazine. This intermediate is then reacted with 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline in the presence of a coupling agent to produce MITA. The synthesis of MITA is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

MITA has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MITA has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are key signaling molecules involved in cancer cell proliferation and survival.

Eigenschaften

Produktname

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Molekularformel

C23H24N8O

Molekulargewicht

428.5 g/mol

IUPAC-Name

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H24N8O/c1-16-19(18-9-5-6-10-20(18)25-16)15-24-30-22-27-21(26-17-7-3-2-4-8-17)28-23(29-22)31-11-13-32-14-12-31/h2-10,15,24H,11-14H2,1H3,(H2,26,27,28,29,30)/b19-15-

InChI-Schlüssel

MFZFJAFAQDGHBA-CYVLTUHYSA-N

Isomerische SMILES

CC\1=NC2=CC=CC=C2/C1=C\NNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

SMILES

CC1=NC2=CC=CC=C2C1=CNNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

Kanonische SMILES

CC1=NC2=CC=CC=C2C1=CNNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.